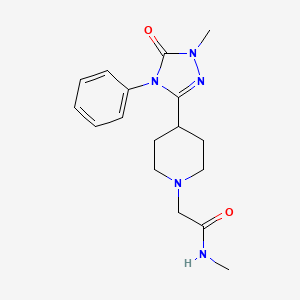

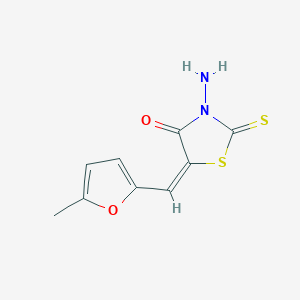

N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the piperidine ring in separate steps, followed by their connection via an amide bond. The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, while the 1,2,4-triazole ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be predicted based on its molecular structure. For example, the presence of polar functional groups like the amide group would be expected to enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Medicinal Applications

Microwave-Assisted Synthesis and Enzyme Inhibitory Activities

Compounds structurally related to the queried chemical, such as triazole analogues, have been synthesized using both conventional and microwave-assisted protocols. These compounds exhibit significant inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase, highlighting their potential in developing therapeutic agents (Virk et al., 2018).

Antibacterial and Anticancer Activity

New thiazolidin-4-one derivatives were synthesized and tested for antimicrobial activity, demonstrating effectiveness against various bacterial strains. Such research underscores the potential for developing new antimicrobial agents from N-substituted acetamide derivatives (Baviskar et al., 2013).

Molecular Docking and SAR Studies

Structure-Activity Relationship (SAR) and Molecular Docking

The synthesis of new compounds followed by evaluation against specific enzymes, complemented by SAR and molecular docking studies, provides insights into the mode of binding and efficacy. This approach is crucial for rational drug design, enabling the optimization of compound structures for enhanced activity (Virk et al., 2018).

Enantioselective Synthesis and Natural Product Derivation

Enantioselective Synthesis of Alkaloids

The enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from phenylglycinol-derived delta-lactam illustrates the versatility of similar compounds in synthesizing complex natural products and bioactive molecules. This research demonstrates the importance of chiral centers and stereochemistry in medicinal chemistry (Amat et al., 2003).

Antimicrobial Agents

Oxazolidinone Antibacterial Agents

Oxazolidinones, a class of compounds that includes derivatives similar to the queried compound, show promise as novel antibacterial agents with unique mechanisms of action. Research in this area focuses on developing new antimicrobials with efficacy against resistant strains, highlighting the ongoing need for novel therapeutic agents (Zurenko et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to determine its mechanism of action and potential applications in medicine or other fields .

properties

IUPAC Name |

N-methyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-18-15(23)12-21-10-8-13(9-11-21)16-19-20(2)17(24)22(16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURVDXRMBUPMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2841307.png)

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)

![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)

![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)

![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)